molecular formula C20H22N2O4S B1225030 1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

Cat. No. B1225030
M. Wt: 386.5 g/mol
InChI Key: ZOILMRVXTXARLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1,3-Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized 2-amino substituted benzothiazoles and pyridine-3-carboxylic acids, which showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Precursors in Heterocyclic Synthesis

These compounds serve as precursors in the synthesis of various heterocyclic compounds. Tverdokhlebov et al. (2004) reported that 6-aryl-2.3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters, related to the queried compound, were used to synthesize N-alkyl-2-[(1H-pyrrol-2-ylthio)acetamides] and propanamides (Tverdokhlebov, Andrushko, Resnyanska, & Tolmachev, 2004).

Cytotoxic and Anticancer Activity

Compounds containing the 1,3-Benzothiazole structure have been studied for their potential cytotoxic and anticancer activities. Sobiesiak et al. (2011) synthesized nickel(II) complexes with pyrazole ligands containing benzothiazole groups and found that these complexes exhibited cytotoxic activity against certain cancer cell lines (Sobiesiak et al., 2011). Additionally, Prabhu et al. (2015) synthesized benzothiazole-6-carboxylic acid derivatives showing significant in vitro anticancer activity against human cervical cancer cell lines (Prabhu, Panneerselvam, Shastry, Sivakumar, & Pande, 2015).

Applications in Material Science

These benzothiazole derivatives are also useful in material science. Toiserkani (2013) described the synthesis of polymers with benzothiazole pendent groups, demonstrating their solubility in common organic solvents and excellent thermal stability (Toiserkani, 2013).

Electrochemical Properties

Sobiesiak et al. (2010) explored the electrochemical properties of Co(II) complexes with ligands containing benzothiazole, noting their distinct coordination spheres and potential applications (Sobiesiak, Sobiesiak, Mrozek, Mayer, Lorenz, Różalski, Krajewska, & Budzisz, 2010).

properties

Product Name

1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

[2-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C20H22N2O4S/c1-12-7-16(14(3)22(12)13(2)9-25-4)18(23)10-26-20(24)15-5-6-17-19(8-15)27-11-21-17/h5-8,11,13H,9-10H2,1-4H3

InChI Key

ZOILMRVXTXARLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C(C)COC)C)C(=O)COC(=O)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 5
1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 6
1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

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